2-Chloro-4-methoxy-5-(trifluoromethyl)pyrimidine
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Overview
Description
2-Chloro-4-methoxy-5-(trifluoromethyl)pyrimidine is a chemical compound with the molecular formula C6H4ClF3N2O. It is a pyrimidine derivative characterized by the presence of a chloro group at the 2-position, a methoxy group at the 4-position, and a trifluoromethyl group at the 5-position.
Mechanism of Action
Target of Action
Pyrimidine derivatives are known to interact with various biological targets, influencing numerous biochemical processes .
Biochemical Pathways
Pyrimidine derivatives can influence various biochemical pathways, depending on their specific targets . For instance, they can affect the interfacial interactions of pyrimidines with the phospholipid-mimic immobilized-artificial-membrane (IAM) chromatographic stationary phase .
Result of Action
The compound’s interaction with its targets could lead to various downstream effects, potentially influencing cellular functions and processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-4-methoxy-5-(trifluoromethyl)pyrimidine . Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets .
Biochemical Analysis
Biochemical Properties
It is known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . The unique physicochemical properties of the fluorine atom and the pyridine moiety contribute to the biological activities of trifluoromethylpyridine derivatives .
Cellular Effects
Compounds containing a trifluoromethyl group have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that trifluoromethyl-substituted compounds are often strong acids , which could potentially influence their interactions with biomolecules and their effects at the molecular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-methoxy-5-(trifluoromethyl)pyrimidine typically involves the introduction of the trifluoromethyl group into the pyrimidine ring. One common method is the reaction of 2-chloro-4-methoxypyrimidine with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated reactors and advanced purification techniques ensures the consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-methoxy-5-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Suzuki-Miyaura Coupling: This compound can participate in cross-coupling reactions with boronic acids in the presence of palladium catalysts to form carbon-carbon bonds.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction reactions can modify the trifluoromethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., DMSO) at elevated temperatures.
Suzuki-Miyaura Coupling: Boronic acids, palladium catalysts (e.g., Pd(PPh3)4), and bases like potassium carbonate in solvents such as toluene or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups at the 2-position.
Suzuki-Miyaura Coupling: Biaryl compounds with diverse substituents.
Oxidation: Aldehydes, acids, or ketones depending on the reaction conditions.
Scientific Research Applications
2-Chloro-4-methoxy-5-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyrimidine: Similar structure but lacks the methoxy group, which affects its reactivity and applications.
2,4-Dichloro-5-(trifluoromethyl)pyrimidine: Contains an additional chloro group, leading to different chemical properties and reactivity.
2-Methoxy-4-(trifluoromethyl)pyrimidine: Lacks the chloro group, resulting in different substitution patterns and applications.
Uniqueness
2-Chloro-4-methoxy-5-(trifluoromethyl)pyrimidine is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both chloro and methoxy groups allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
2-chloro-4-methoxy-5-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2O/c1-13-4-3(6(8,9)10)2-11-5(7)12-4/h2H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUSEPOFBSZNLR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1C(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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